O-Desmethylangolensin (ODMA) is a metabolite of the soy isoflavone daidzein by intestinal bacteria in approximately 80-90% of persons. Studies suggest beneficial health effects associated with daidzein-metabolizing phenotypes, and there is some small association between ODMA production and some phenotypes. Few dietary factors are associated with daidzein-metabolizing phenotypes. However, it remains unclear why some, but not all, persons harbor ODMA-producing bacteria. ODMA production is inversely associated with age, height, weight, and body mass index. In addition, Asians are less likely than whites to be ODMA producers, and former smokers were more likely than never smokers to be ODMA producers. Investigators have attempted to identify the bacteria involved in ODMA production, and several candidate bacteria were associated, but not definitely identified. ODMA production is correlated with the abundance of methanogens, indicating that the metabolic fate of daidzein may be related to intestinal H(2) metabolism. (A3192, A3193).
O-Desmethylangolensin
CAS No.: 21255-69-6
Cat. No.: VC21343199
Molecular Formula: C15H14O4
Molecular Weight: 258.27 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 21255-69-6 |
---|---|
Molecular Formula | C15H14O4 |
Molecular Weight | 258.27 g/mol |
IUPAC Name | 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)propan-1-one |
Standard InChI | InChI=1S/C15H14O4/c1-9(10-2-4-11(16)5-3-10)15(19)13-7-6-12(17)8-14(13)18/h2-9,16-18H,1H3 |
Standard InChI Key | JDJPNKPFDDUBFV-UHFFFAOYSA-N |
SMILES | CC(C1=CC=C(C=C1)O)C(=O)C2=C(C=C(C=C2)O)O |
Canonical SMILES | CC(C1=CC=C(C=C1)O)C(=O)C2=C(C=C(C=C2)O)O |
Chemical Structure and Properties
O-Desmethylangolensin belongs to the class of organic compounds known as alpha-methyldeoxybenzoin flavonoids, which are characterized by a structure based on a 1,2-diphenyl-2-propan-2-one framework . The compound has several key chemical properties that contribute to its biological activity.
Property | Value |
---|---|
Chemical Formula | C₁₅H₁₄O₄ |
Average Molecular Weight | 258.2693 |
Monoisotopic Molecular Weight | 258.089208936 |
IUPAC Name | 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)propan-1-one |
Traditional Name | O-desmethylangolensin |
InChI Key | JDJPNKPFDDUBFV-UHFFFAOYSA-N |
Relative Density | 1.329g/cm³ |
O-Desmethylangolensin contains three hydroxyl groups and one ketone group, which contribute to its solubility and reactivity profiles. The compound exhibits good solubility in DMSO (50 mg/mL or 193.60 mM), although sonication is recommended to enhance dissolution .
Stereochemistry
Research has established that O-Desmethylangolensin exists as enantiomers, with the R(-) form being the predominant isomer produced during human metabolism of daidzein. Studies using circular dichroism (CD) spectroscopy have confirmed that the main enantiomeric form produced in vivo is R(-)-O-Desmethylangolensin, with an enantiomer excess of 91% . This stereoisomer displays characteristic spectral properties, including negative cotton effect at 325 nm and positive cotton effect at 275 nm .
Metabolism and Production
Producer vs. Non-Producer Phenotypes
Individuals can be classified as either "O-Desmethylangolensin producers" or "non-producers" based on their ability to metabolize daidzein to O-Desmethylangolensin . Approximately 80-90% of the general population are producers, though this varies by demographic factors .
Several factors have been associated with O-Desmethylangolensin producer status:
Factor | Association with O-Desmethylangolensin Production |
---|---|
Age | Inversely associated |
Height | Inversely associated |
Weight | Inversely associated |
Body Mass Index | Inversely associated |
Ethnicity | Asians less likely than whites to be producers |
Smoking Status | Former smokers more likely than never smokers to be producers |
Methanogen Abundance | Positively correlated |
The production of O-Desmethylangolensin appears to be correlated with the abundance of methanogens in the intestinal microbiota, suggesting that the metabolic fate of daidzein may be related to intestinal hydrogen metabolism .
Biological Activities
Anticancer Properties
O-Desmethylangolensin has demonstrated significant anticancer activities in various experimental models. These activities appear to be mediated through multiple mechanisms, including cell cycle arrest, apoptosis induction, and modulation of cellular signaling pathways.
Effects on Human Breast Cancer
Studies on MCF-7 human breast cancer cells have shown that O-Desmethylangolensin inhibits cell proliferation by inducing apoptosis and promoting cell cycle arrest . The compound appears to be particularly effective against estrogen receptor (ER)-insensitive breast cancer cells, exerting stronger effects on these cells compared to ER-positive cells .
Effects on Hepatocellular Carcinoma
Research has demonstrated that O-Desmethylangolensin exerts anticancer effects on Hep3B human hepatocellular carcinoma cells through inducing cell cycle arrest at the G2/M phase and triggering mitochondrial-dependent apoptosis . In HepG2 cells, O-Desmethylangolensin reduced cell growth by approximately 30% at a concentration of 75 μM .
Interaction with Nuclear Receptors
O-Desmethylangolensin interacts with several nuclear receptors, which may contribute to its biological effects:
Receptor | Interaction Type | Relative Potency |
---|---|---|
Estrogen Receptor-α (ERα) | Agonistic activity | 20% relative effective concentration: 2.4 × 10⁻⁸ mmol/L |
Estrogen Receptor-β (ERβ) | Agonistic activity | 20% relative effective concentration: 1.8 × 10⁻⁸ mmol/L |
Androgen Receptor (AR) | Antagonistic activity | One of few compounds tested with this activity |
Glucocorticoid Receptor | No significant activity | Not applicable |
Thyroid Hormone Receptor-α | No significant activity | Not applicable |
Thyroid Hormone Receptor-β | No significant activity | Not applicable |
Compared to its parent compound daidzein, O-Desmethylangolensin generally exhibits weaker estrogenic effects, with approximately 6% of the relative binding affinity of estradiol to ERα and 37% of the relative binding affinity of estradiol to ERβ .
Antioxidant Activity
O-Desmethylangolensin has been reported to possess antioxidant activities, which may contribute to its potential health benefits . These antioxidant properties include superoxide radical scavenging activity .
Clinical Significance and Health Implications
Biomarker Status
O-Desmethylangolensin can serve as a biomarker for soy isoflavone consumption and metabolism. Urinary excretion of O-Desmethylangolensin is a marker of harboring intestinal bacteria capable of C-ring cleavage reactions, which may be relevant to the metabolism of other phytochemicals .
Association with Disease Risk
While in vitro studies suggest potential health benefits of O-Desmethylangolensin, human observational studies have shown mixed results regarding its association with disease risk:
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Studies in the EPIC-Norfolk cohort found no significant associations between urinary or serum O-Desmethylangolensin concentrations and breast cancer, colon cancer, or prostate cancer .
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Other studies in both low-soy-consuming and high-soy-consuming populations support a lack of association between urinary or circulating concentrations of O-Desmethylangolensin with breast cancer .
Related Compounds
Metabolites and Derivatives
Several related compounds have been identified in the metabolic pathway of daidzein and O-Desmethylangolensin:
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